molecular formula C8H12O5 B15373565 Methyl 2-acetoxy-3-oxopentanoate

Methyl 2-acetoxy-3-oxopentanoate

Cat. No.: B15373565
M. Wt: 188.18 g/mol
InChI Key: XLXLHZACXNXYBZ-UHFFFAOYSA-N
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Description

Methyl 2-acetoxy-3-oxopentanoate is a methyl ester derivative featuring a pentanoate backbone substituted with an acetoxy group at position 2 and a ketone group at position 2. This compound is structurally significant due to its combination of ester and ketone functionalities, which influence its reactivity and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or fine chemicals.

Properties

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 2-acetyloxy-3-oxopentanoate

InChI

InChI=1S/C8H12O5/c1-4-6(10)7(8(11)12-3)13-5(2)9/h7H,4H2,1-3H3

InChI Key

XLXLHZACXNXYBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(=O)OC)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-acetoxy-3-oxopentanoate with analogous compounds, focusing on molecular structure, functional groups, reactivity, and applications.

Ethyl 2-Acetyl-3-Oxopentanoate

  • Structure : Ethyl ester with acetyl and ketone groups at positions 2 and 3, respectively.
  • Molecular Formula: C₉H₁₄O₄ (vs. C₈H₁₂O₅ for this compound).
  • Key Differences: Ethyl ester vs. methyl ester: The ethyl group increases hydrophobicity and may alter solubility in polar solvents . Acetyl group vs.
  • Applications : Used as a synthetic intermediate, similar to methyl esters in pharmaceutical chemistry .

Methyl 3-Oxobutanoate (Methyl Acetoacetate)

  • Structure : Shorter chain (C₅H₈O₃) with a ketone at position 3 and a methyl ester.
  • Functional groups: The acetoxy substituent in this compound offers an additional site for hydrolysis or transesterification .
  • Applications : Widely used as a precursor in the synthesis of heterocycles and β-keto esters .

Methyl 2-Phenylacetoacetate

  • Structure : Incorporates a phenyl group at position 2 (C₁₁H₁₂O₃).
  • Key Differences: Aromatic substitution: The phenyl group enhances electronic conjugation, stabilizing the enolate form and influencing keto-enol tautomerism compared to aliphatic substituents . Reactivity: The phenyl group directs electrophilic substitution reactions, unlike the acetoxy group in this compound, which is more prone to nucleophilic attack .
  • Applications : Used in the synthesis of amphetamines and as a reference standard in analytical chemistry .

Functional Group Analysis and Reactivity Trends

The table below summarizes critical differences in functional groups and their implications:

Compound Functional Groups Reactivity Highlights Applications
This compound Methyl ester, acetoxy, ketone Susceptible to hydrolysis, transesterification Pharmaceutical intermediates
Ethyl 2-acetyl-3-oxopentanoate Ethyl ester, acetyl, ketone Stabilized enolate for aldol reactions Organic synthesis
Methyl 3-oxobutanoate Methyl ester, ketone Classic β-keto ester reactivity Heterocycle synthesis
Methyl 2-phenylacetoacetate Methyl ester, phenyl, ketone Enhanced enolate stability Amphetamine synthesis, reference

Data derived from

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